molecular formula C16H22N2O2 B1398739 1-Cbz-1,8-diazaspiro[4.5]decane CAS No. 1158750-29-8

1-Cbz-1,8-diazaspiro[4.5]decane

Cat. No.: B1398739
CAS No.: 1158750-29-8
M. Wt: 274.36 g/mol
InChI Key: UVSIDMYREVHKMO-UHFFFAOYSA-N
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Description

1-Cbz-1,8-diazaspiro[4.5]decane, also known as carbamoyl spirocyclic piperidine, is a heterocyclic compound with potential biological activity. This compound is characterized by its spirocyclic structure, which consists of a piperidine ring fused to a diazaspirodecane core. The presence of the carbamoyl group (Cbz) further enhances its chemical properties, making it a valuable compound in various fields of research.

Biochemical Analysis

Biochemical Properties

1-Cbz-1,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This inhibition can block the activation of necroptosis, a form of programmed cell death, and has shown therapeutic potential in various inflammatory diseases . The compound’s interaction with RIPK1 is characterized by its binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In U937 cells, a model for necroptosis, the compound has demonstrated significant anti-necroptotic effects . It influences cell function by inhibiting the necroptosis pathway, which can lead to reduced inflammation and cell death in certain disease models. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly RIPK1. By binding to the kinase domain of RIPK1, the compound inhibits its activity, preventing the phosphorylation and activation of downstream signaling molecules involved in the necroptosis pathway . This inhibition can lead to decreased cell death and inflammation in various disease models. Additionally, this compound may also interact with other enzymes and proteins, further modulating cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-necroptotic effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RIPK1 activity and reduce necroptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s inhibition of RIPK1 affects the necroptosis pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may be metabolized by other enzymes, resulting in the formation of metabolites that could further modulate its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cbz-1,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the carbamoyl group. One common method involves the reaction of a piperidine derivative with a diazaspirodecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the identity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cbz-1,8-diazaspiro[4.5]decane has been studied for its potential use in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

1-Cbz-1,8-diazaspiro[4.5]decane can be compared with other similar compounds, such as:

    1-Cbz-1,7-diaza-spiro[4.5]decane hydrochloride: Similar in structure but with a different diazaspirodecane core.

    1-N-Boc-1,9-diazaspiro[5.5]undecane hydrochloride: Features a larger spirocyclic core.

    6-Cbz-1-oxo-6-aza-spiro[3.4]octane: Contains an oxo group instead of a carbamoyl group

Properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSIDMYREVHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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